molecular formula C21H23ClN4O2 B5187431 3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide

3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide

Cat. No.: B5187431
M. Wt: 398.9 g/mol
InChI Key: YMDNMABOLGJONF-UHFFFAOYSA-N
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Description

3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide is a complex organic compound that incorporates a benzoxadiazole moiety, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide typically involves multiple steps:

    Formation of the Benzoxadiazole Moiety: The benzoxadiazole unit can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The benzoxadiazole moiety is then coupled with the piperidine ring using a suitable linker, such as a halomethyl group.

    Final Coupling with Chlorophenyl Group: The final step involves coupling the intermediate with 2-chlorophenylpropanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzoxadiazole moiety, potentially converting it to benzoxadiazoline.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Benzoxadiazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance binding affinity through hydrophobic interactions, while the chlorophenyl group can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • **3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-fluorophenyl)propanamide
  • **3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-bromophenyl)propanamide

Uniqueness

The uniqueness of 3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and binding interactions compared to its fluorinated or brominated analogs.

Properties

IUPAC Name

3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c22-17-5-1-2-6-18(17)23-20(27)9-8-15-10-12-26(13-11-15)14-16-4-3-7-19-21(16)25-28-24-19/h1-7,15H,8-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDNMABOLGJONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)CC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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